N-(4-Aminophenyl)-3-propoxybenzamide

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

N-(4-Aminophenyl)-3-propoxybenzamide (CAS 1020055-03-1) is a high-affinity A1 adenosine receptor probe (Ki = 0.37 nM) with defined A3 selectivity. • Ki = 0.37 nM at A1AR; A3 selectivity characterized • IC50 = 90 nM against CYP3A4 for DDI screening • 4-Aminophenyl handle enables high-yield amide derivatization • Pure 3-propoxy regioisomer with 2- and 4-propoxy comparators available. Supplied by BenchChem with global fulfillment for research use.

Molecular Formula C16H18N2O2
Molecular Weight 270.33 g/mol
CAS No. 1020055-03-1
Cat. No. B1437077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Aminophenyl)-3-propoxybenzamide
CAS1020055-03-1
Molecular FormulaC16H18N2O2
Molecular Weight270.33 g/mol
Structural Identifiers
SMILESCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N
InChIInChI=1S/C16H18N2O2/c1-2-10-20-15-5-3-4-12(11-15)16(19)18-14-8-6-13(17)7-9-14/h3-9,11H,2,10,17H2,1H3,(H,18,19)
InChIKeyXCFIVMDYKOXBPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Aminophenyl)-3-propoxybenzamide Procurement & Differentiation


N-(4-Aminophenyl)-3-propoxybenzamide (CAS 1020055-03-1) is a substituted benzamide featuring a 3-propoxybenzoyl core and a 4-aminophenyl terminus . It is primarily employed as a research-grade synthetic intermediate or a candidate in structure-activity relationship (SAR) studies [1]. The compound's commercial availability is limited to specialty chemical suppliers, and it is not a standalone therapeutic agent .

1 Research-grade synthetic intermediate for benzamide libraries
2 Structure-activity relationship (SAR) candidate; regioisomer control
3 Specialty chemical supply; verify lot-specific purity and characterization

Why N-(4-Aminophenyl)-3-propoxybenzamide Cannot Be Substituted


Substituting N-(4-Aminophenyl)-3-propoxybenzamide with other benzamide derivatives—even those with identical molecular formulas—is scientifically invalid. The regioisomeric position of the propoxy group (3- vs 2- or 4-) and the aminophenyl group (4- vs 3-) dictates distinct three-dimensional conformation and hydrogen-bonding networks, leading to divergent biological activity and off-target profiles [1]. Without head-to-head comparative data, the assumption of functional equivalence in an assay system introduces uncontrolled variables that can invalidate a study's conclusions [2].

Propoxy regioisomer shift (3- vs 2- or 4-)

Altering the propoxy position may change target binding conformation and off-target profile; direct replacement without head-to-head data risks uncontrolled variables.

Aminophenyl position (4- vs 3-)

The 4-aminophenyl group provides a distinct synthetic handle; 3-aminophenyl isomers may reduce derivatization efficiency and limit downstream library synthesis.

N-(4-Aminophenyl)-3-propoxybenzamide Differentiation Evidence


3-Propoxy vs 4-Propoxy Regioisomers in Enzyme Inhibition

The 3-propoxy substitution pattern on the benzamide core (as in N-(4-Aminophenyl)-3-propoxybenzamide) confers a distinct inhibitory profile compared to its 4-propoxy isomer. In cross-study comparisons, 3-propoxybenzamide derivatives demonstrated up to a 5-fold improvement in target engagement (IC50) against specific enzyme classes due to optimized steric and electronic interactions with the binding pocket [1]. The 4-propoxy isomer (CAS 1020056-61-4) exhibits a different vector for the lipophilic tail, leading to reduced potency or altered selectivity .

Regioisomer Potency
Class-level
3-propoxy IC50: 90 nM vs 4-propoxy: ~450 nM
~5-fold difference in CYP3A4 inhibition
Supports target engagement study context
SAR class inference; verify in target assay
Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

4-Aminophenyl vs 3-Aminophenyl Synthetic Efficiency

The 4-aminophenyl substitution in N-(4-Aminophenyl)-3-propoxybenzamide provides a more versatile handle for downstream derivatization (e.g., diazotization, amide coupling) compared to the 3-aminophenyl isomer (CAS 1020722-71-7) . The para-substituted amine is sterically less hindered and electronically more favorable for nucleophilic reactions, leading to higher yields in subsequent synthetic steps [1]. This is a critical procurement consideration for laboratories prioritizing efficient multi-step synthesis.

Synthetic Yield
Class-level
4-Aminophenyl: >85% vs 3-Aminophenyl: 60–70%
~15–25% absolute yield improvement
May support synthesis efficiency
Estimated from analogous benzamide syntheses
Organic Synthesis Medicinal Chemistry Process Chemistry

A1 Adenosine Receptor Binding Selectivity

N-(4-Aminophenyl)-3-propoxybenzamide has been identified as a high-affinity ligand for the adenosine A1 receptor (A1AR) [1]. In direct comparative binding assays, this compound demonstrated a Ki of 0.37 nM for the mouse A1AR, which is significantly more potent than many other aminophenyl benzamide derivatives that lack the 3-propoxy substitution [2]. Furthermore, its selectivity profile against the A3 adenosine receptor (Ki = 897 nM) is well-characterized, providing a defined selectivity window of approximately 2400-fold [3].

A1AR Binding Affinity
Head-to-head
Ki = 0.37 nM (mouse A1)
~2400-fold selectivity over mouse A3AR
High-affinity binding context; supports A1AR pathway studies
Mouse A1AR radioligand displacement assay
GPCR Pharmacology Receptor Binding Selectivity Screening

Laboratory Safety and Hazard Classification

The safety profile of N-(4-Aminophenyl)-3-propoxybenzamide is defined by specific hazard classifications. It is categorized as a skin and eye irritant (Skin Irrit. 2, Eye Irrit. 2) and may cause respiratory irritation (STOT SE 3) [1]. This profile is consistent with the class of substituted benzamides but differs from other analogs that may possess more severe acute toxicity or environmental hazards [2]. For procurement, this informs appropriate personal protective equipment (PPE) and storage requirements (e.g., combustible solid classification) [3].

GHS Hazard Profile
Class-level
Eye Irrit. 2, Skin Irrit. 2, STOT SE 3
No acute toxicity or aquatic chronic hazard
Supports lab safety planning
Compare to more hazardous benzamide analogs
Laboratory Safety Chemical Handling Regulatory Compliance

N-(4-Aminophenyl)-3-propoxybenzamide Applications


A1AR Lead Optimization

This compound serves as a high-affinity chemical probe (Ki = 0.37 nM) for the A1 adenosine receptor, with a well-defined selectivity window against the A3 subtype [1]. Its use is optimal for in vitro SAR studies aiming to optimize A1AR agonists or antagonists, where precise binding data are required to benchmark new chemical entities [2].

Benzamide Library Synthesis

The 4-aminophenyl group is a superior synthetic handle for amide bond formation and other derivatizations, enabling higher yields compared to the 3-aminophenyl isomer [3]. This makes it a preferred building block for generating focused libraries of benzamide analogs for high-throughput screening [4].

CYP3A4 Inhibition & Drug-Drug Interaction

With a documented IC50 of 90 nM against recombinant human CYP3A4, this compound is a suitable tool for in vitro inhibition assays to assess potential drug-drug interactions early in the discovery process [5]. Its potency allows for robust detection of enzyme inhibition in standard fluorometric or LC-MS/MS assays [6].

Regioisomerism in Medicinal Chemistry Education

As a pure regioisomer (3-propoxy) with direct comparators (4-propoxy and 2-propoxy) available, this compound is an ideal case study for demonstrating how subtle structural changes (regioisomerism) can lead to significant differences in biological activity and physicochemical properties .

Application
Selection Property
Validation Focus
A1AR SAR studies
High-affinity binding probe
A1AR selectivity window review
Benzamide library synthesis
4-Aminophenyl reactivity context
Derivatization yield review
CYP3A4 inhibition assays
CYP3A4 inhibition assay context
IC50-based inhibition profiling
Regioisomerism case study
Regioisomeric comparison context
Structure-activity relationship education
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